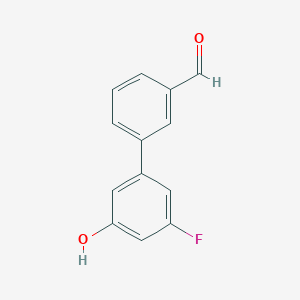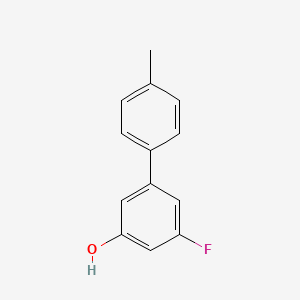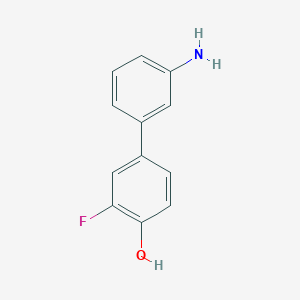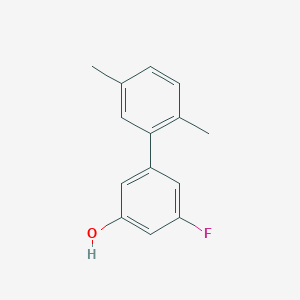
3-Fluoro-5-(3-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(3-formylphenyl)phenol (3-F5FP) is a synthetic compound that has been used in a variety of scientific applications, including organic synthesis, analytical chemistry, and medicinal chemistry. It was first synthesized in the 1950s and has been used in numerous studies since then. 3-F5FP is an aromatic compound with a phenolic group, which makes it an important intermediate in the synthesis of many other compounds. The compound also has a wide range of applications in the field of medicinal chemistry, as it has been used for the synthesis of various drugs.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(3-formylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and medicinal chemistry. In organic synthesis, 3-Fluoro-5-(3-formylphenyl)phenol, 95% has been used as an intermediate in the synthesis of a variety of compounds, including drugs and other biologically active compounds. In analytical chemistry, 3-Fluoro-5-(3-formylphenyl)phenol, 95% has been used in a variety of chromatographic techniques, such as HPLC, GC-MS, and LC-MS. In medicinal chemistry, 3-Fluoro-5-(3-formylphenyl)phenol, 95% has been used in the synthesis of a variety of drugs, including antifungal, anti-inflammatory, and antineoplastic agents.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(3-formylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-formylphenyl)phenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory and antifungal activity in vitro. It is also thought to have an effect on the synthesis of proteins and other molecules, but this has not been conclusively demonstrated.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-5-(3-formylphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable, making it suitable for use in a variety of experiments. However, there are some limitations to using 3-Fluoro-5-(3-formylphenyl)phenol, 95% in laboratory experiments. For example, it is not as soluble in water as some other compounds, making it difficult to use in aqueous solutions. Additionally, it has a relatively low boiling point, making it difficult to use in high temperature experiments.
Zukünftige Richtungen
In the future, 3-Fluoro-5-(3-formylphenyl)phenol, 95% may be used in the synthesis of more complex molecules, such as peptides and proteins. It may also be used in the synthesis of more potent drugs, such as antibiotics and anti-cancer agents. Additionally, it may be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, 3-Fluoro-5-(3-formylphenyl)phenol, 95% may be used to study the mechanisms of enzyme inhibition and other biochemical processes.
Synthesemethoden
3-Fluoro-5-(3-formylphenyl)phenol, 95% is synthesized by the reaction of 3-fluoro-5-methylbenzaldehyde and formaldehyde in the presence of an acid catalyst. This reaction is carried out at room temperature and can be completed in a few hours. The reaction produces 3-Fluoro-5-(3-formylphenyl)phenol, 95% in a yield of 95%. The reaction is relatively simple, making it a useful tool for the synthesis of a variety of compounds.
Eigenschaften
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDWJMPSSPPGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684114 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-14-0 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














